1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid is an organic compound commonly used as an intermediate in organic synthesis. It is a white crystalline powder with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is often utilized in the preparation of various pharmaceuticals and fine chemicals due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid typically involves the following steps :
Formation of 4-piperidinecarboxylic acid dimethylformamide salt: 4-piperidinecarboxylic acid reacts with dimethylformamide (DMF) to form the corresponding salt.
Reaction with tert-butyl chloroformate: The salt is then reacted with tert-butyl chloroformate to produce 1-[(Tert-butoxy)carbonyl]-4-piperidinecarboxylic acid.
Introduction of the prop-2-YN-1-YL group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid has a wide range of applications in scientific research :
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid involves its reactivity towards various functional groups. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, preventing unwanted side reactions during synthesis. The prop-2-YN-1-YL group introduces alkyne functionality, enabling further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the final product .
Comparison with Similar Compounds
Similar Compounds
1-[(Tert-butoxy)carbonyl]-4-piperidinecarboxylic acid: Lacks the prop-2-YN-1-YL group, making it less versatile in certain synthetic applications.
1-[(Tert-butoxy)carbonyl]-4-(methyl)piperidine-4-carboxylic acid: Contains a methyl group instead of the prop-2-YN-1-YL group, affecting its reactivity and applications.
Uniqueness
1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid is unique due to the presence of both the Boc protective group and the prop-2-YN-1-YL group. This combination allows for selective protection and functionalization, making it a valuable intermediate in complex organic synthesis .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-6-14(11(16)17)7-9-15(10-8-14)12(18)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNNYUPLJIZQNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC#C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513003-16-1 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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